molecular formula C18H28N4O6 B14254245 L-Seryl-L-prolyl-L-prolyl-L-proline CAS No. 220185-74-0

L-Seryl-L-prolyl-L-prolyl-L-proline

Cat. No.: B14254245
CAS No.: 220185-74-0
M. Wt: 396.4 g/mol
InChI Key: AKJVLBDPAWYLJT-XUXIUFHCSA-N
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Description

L-Seryl-L-prolyl-L-prolyl-L-proline is a tetrapeptide composed of the amino acids serine and proline. It has the molecular formula C18H28N4O6 and a molecular weight of 396.44 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Seryl-L-prolyl-L-prolyl-L-proline can be synthesized using classical peptide synthesis methods. One common approach involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The synthesis typically involves the following steps:

  • Protection of the amino group of L-serine with a Boc or TFA group.
  • Coupling of the protected L-serine with L-proline methyl ester using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Deprotection of the Boc or TFA group to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide bonds can be reduced to form amines.

    Substitution: The hydroxyl group of serine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines.

Scientific Research Applications

L-Seryl-L-prolyl-L-prolyl-L-proline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of the MEK-ERK signaling pathway, which is involved in inflammatory responses . This inhibition can reduce the expression of proinflammatory factors and attenuate inflammation.

Comparison with Similar Compounds

L-Seryl-L-prolyl-L-prolyl-L-proline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific amino acid sequence, which imparts unique chemical and biological properties.

Properties

CAS No.

220185-74-0

Molecular Formula

C18H28N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H28N4O6/c19-11(10-23)15(24)20-7-1-4-12(20)16(25)21-8-2-5-13(21)17(26)22-9-3-6-14(22)18(27)28/h11-14,23H,1-10,19H2,(H,27,28)/t11-,12-,13-,14-/m0/s1

InChI Key

AKJVLBDPAWYLJT-XUXIUFHCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)N)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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